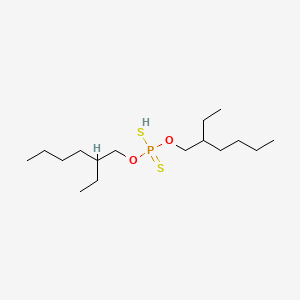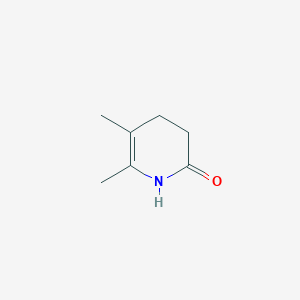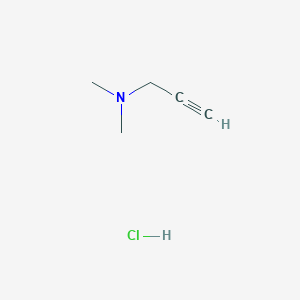
Phosphonic acid, ethyl-, monoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ethyl-, monoethyl ester is an organophosphorus compound with the chemical formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an ethyl group and the other by an ethoxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, ethyl-, monoethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester. Another method is the catalytic cross-coupling reaction, which involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of phosphonic acid esters often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, ethyl-, monoethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, ethyl-, monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism by which phosphonic acid, ethyl-, monoethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This interaction can disrupt various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds:
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, ethyl-, diethyl ester
- Phosphonic acid, methyl-, diethyl ester
Comparison: Phosphonic acid, ethyl-, monoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications .
Properties
| 7305-61-5 | |
Molecular Formula |
C4H11O3P |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)


